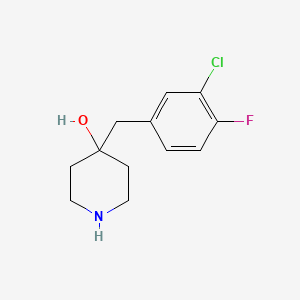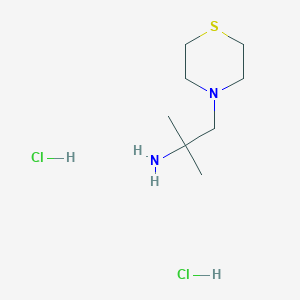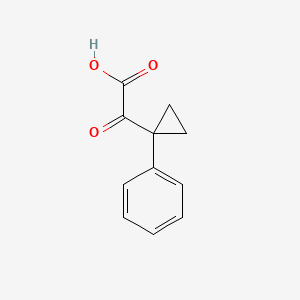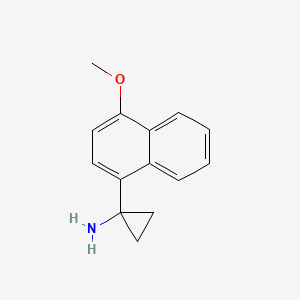
2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound has a unique structure due to the presence of an amino group and a hydroxyl group attached to the ethan-1-ol backbone, along with two methyl groups on the pyrazole ring. This combination of functional groups makes it an interesting molecule for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1,4-dimethyl-1H-pyrazole with an appropriate amino alcohol. One common method is the condensation reaction between 1,4-dimethyl-1H-pyrazole and 2-aminoethanol under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydrogen atoms on the amino and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)acetaldehyde.
Reduction: Formation of 2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethanamine.
Substitution: Formation of derivatives with substituted amino or hydroxyl groups.
Applications De Recherche Scientifique
2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- 2-amino-2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol
- 2-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol
Uniqueness
2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the specific positioning of the methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H13N3O |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
2-amino-2-(2,4-dimethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-5-3-9-10(2)7(5)6(8)4-11/h3,6,11H,4,8H2,1-2H3 |
Clé InChI |
ZXOOJSTXRPRJKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)C)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}aceticacid](/img/structure/B13593842.png)







![tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate](/img/structure/B13593886.png)
![[(1R,2R)-2-phenylcyclopropyl]methanamine](/img/structure/B13593895.png)
![tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride](/img/structure/B13593902.png)
